REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=O.[F:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(=O)C>ClCCCl>[CH2:6]([O:5][C:1](=[O:4])[CH2:2][NH:13][C:12]1[CH:14]=[CH:15][C:9]([F:8])=[CH:10][CH:11]=1)[CH3:7] |f:2.3|
|
Name
|
ethyl glyoxylate
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)OCC
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Type
|
CUSTOM
|
Details
|
After stirring for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed 5% sodium bicarbonate, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (anhydrous magnesium sulfate) organic solution
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
crystallized from ether/hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.07 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |